2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-alpha-phenyltricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C31-H59-N-O.Cl-H, and it has a molecular weight of 498.37 .
Preparation Methods
The synthesis of 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves several steps. The synthetic route typically starts with the formation of the tricyclic core structure, followed by the introduction of the methylamino and phenyl groups. The final step involves the addition of hydrochloride to form the hydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Scientific Research Applications
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can be compared with other similar compounds, such as:
Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, 2-(methylamino)-alpha-tetradecyl-, hydrochloride: This compound has a similar tricyclic structure but differs in the length of the alkyl chain.
Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-decyl-2-(methylamino)-, hydrochloride: This compound also shares the tricyclic core but has different substituents on the nitrogen atom
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
108736-91-0 |
---|---|
Molecular Formula |
C19H28ClNO |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-[2-(methylamino)-2-adamantyl]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-20-19(12-18(21)15-5-3-2-4-6-15)16-8-13-7-14(10-16)11-17(19)9-13;/h2-6,13-14,16-18,20-21H,7-12H2,1H3;1H |
InChI Key |
NHEXSBGJMCGCLM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(C2CC3CC(C2)CC1C3)CC(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.